molecular formula C11H10F3N3O B6437056 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile CAS No. 2548985-16-4

3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile

Cat. No.: B6437056
CAS No.: 2548985-16-4
M. Wt: 257.21 g/mol
InChI Key: QCTXBRPFPZORDQ-UHFFFAOYSA-N
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Description

3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethyl group, an azetidine ring, and a pyridine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Coupling with Pyridine Derivative: The final step involves coupling the azetidine derivative with a pyridine-4-carbonitrile derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.

    Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and coatings with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group and azetidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile is unique due to its combination of a trifluoroethyl group and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)7-17-5-9(6-17)18-10-4-16-2-1-8(10)3-15/h1-2,4,9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTXBRPFPZORDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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